molecular formula C12H18N4S B12228201 4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B12228201
M. Wt: 250.37 g/mol
InChI Key: JLSFPLHNLWCVJN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methylsulfanyl, and piperazinyl groups. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor like a substituted urea or guanidine, cyclization reactions can be employed to form the pyrimidine ring.

    Introduction of Substituents: The cyclopropyl, methylsulfanyl, and piperazinyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can undergo reduction reactions, potentially affecting the substituents depending on the conditions.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Functionalized piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the piperazine ring.

    Receptor Binding: May interact with various biological receptors.

Medicine

    Drug Development: Explored for potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for 4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of piperazine.

    4-Cyclopropyl-2-(methylsulfanyl)-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of piperazine.

Uniqueness

    Piperazine Ring: The presence of the piperazine ring can confer unique biological activities compared to other similar compounds.

    Substitution Pattern: The specific arrangement of substituents on the pyrimidine ring can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

4-cyclopropyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C12H18N4S/c1-17-12-14-10(9-2-3-9)8-11(15-12)16-6-4-13-5-7-16/h8-9,13H,2-7H2,1H3

InChI Key

JLSFPLHNLWCVJN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCNCC2)C3CC3

Origin of Product

United States

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